Oxaloacetate Ion

Vue d'ensemble

Description

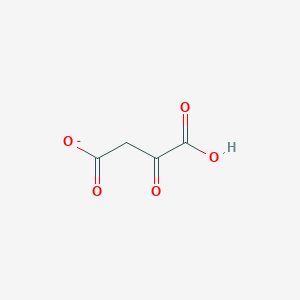

L'ion oxaloacétate est la base conjuguée de l'acide oxaloacétique, un composé organique cristallin de formule chimique HO₂CC(O)CH₂CO₂H . Il joue un rôle crucial en tant qu'intermédiaire métabolique dans divers processus biologiques, notamment le cycle de l'acide citrique, la gluconéogenèse, le cycle de l'urée, la synthèse des acides aminés et la synthèse des acides gras .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'oxaloacétate peut être synthétisé par l'oxydation du L-malate, catalysée par l'enzyme malate déshydrogénase dans le cycle de l'acide citrique . Une autre méthode implique la condensation du pyruvate avec l'acide carbonique, stimulée par l'hydrolyse de l'adénosine triphosphate (ATP) . Ce processus se produit dans le mésophylle des plantes et est catalysé par la phosphoénolpyruvate carboxylase .

Méthodes de production industrielle : La production industrielle de l'oxaloacétate implique généralement des méthodes enzymatiques en raison de leur spécificité et de leur efficacité. L'utilisation des enzymes malate déshydrogénase et phosphoénolpyruvate carboxylase est courante dans la production à grande échelle .

Analyse Des Réactions Chimiques

Acid-Base Equilibria and Tautomerization

Oxaloacetate exists in multiple protonation states and tautomeric forms:

-

Deprotonation occurs at pK~a~ 2.22 (first carboxyl) and pK~a~ 3.89 (second carboxyl), forming a dianion .

-

Enolization is stabilized by enzyme catalysis (e.g., oxaloacetate tautomerase), with trans-enol-oxaloacetate identified as a key intermediate . Computational studies show Mg²⁺ coordination in enzymes like macrophomate synthase stabilizes enol forms, with keto-enol tautomerization requiring water-assisted proton transfer (ΔG‡ = 16.2 kcal/mol) .

Non-Enzymatic Decarboxylation

-

Metal-ion catalysis : Hydrated Mn²⁺, Fe³⁺, and Al³⁺ accelerate decarboxylation via chelation, reducing activation energy. Thermodynamic parameters for Mn²⁺-catalyzed reaction:

Enzymatic Decarboxylation

-

Oxaloacetate decarboxylase (OAD):

-

Citric acid cycle : Isocitrate dehydrogenase mediates oxidative decarboxylation of oxalosuccinate (OAA derivative) to α-ketoglutarate, a β-keto acid decarboxylation .

Metabolic Condensation Reactions

-

Citrate synthase : Catalyzes OAA condensation with acetyl-CoA to form citrate (ΔG° = -7.5 kcal/mol). The reaction sequesters substrates in a closed enzyme conformation to prevent hydrolysis .

-

Gluconeogenesis : Pyruvate carboxylase converts pyruvate to OAA using ATP, which is reduced to malate for mitochondrial transport .

Redox and Exchange Reactions

-

Malate dehydrogenase : Reversibly reduces OAA to malate using NADH, critical for mitochondrial-cytosolic shuttling .

-

CO₂ exchange : In Acetobacter xylinum, OAA decarboxylation couples with CO₂ exchange (k~cat~ = 0.01 s⁻¹). Inhibitors like p-chloromercuribenzoate reduce activity by 35% .

Regulatory Interactions

-

Complex II inhibition : OAA suppresses succinate dehydrogenase, modulating electron transport chain flux .

-

ROS modulation : Glutamate attenuates OAA’s inhibition of complex II, reducing ROS generation under high metabolic workload .

Key Research Findings

This synthesis underscores oxaloacetate’s versatility in central metabolism, governed by precise enzyme mechanisms and environmental factors like metal ions and pH.

Applications De Recherche Scientifique

Neurodegenerative Diseases

Recent studies have highlighted the potential of oxaloacetate in treating neurodegenerative conditions such as Alzheimer's disease. A clinical trial investigated the safety and efficacy of oxaloacetate in Alzheimer's patients. Participants received either 500 mg or 1000 mg doses twice daily for one month. Results indicated that while cognitive scores did not improve significantly, the higher dose enhanced glucose uptake in various brain regions, suggesting potential benefits for brain metabolism .

Table 1: Clinical Trial Results on Oxaloacetate in Alzheimer's Disease

| Dose (mg) | Glucose Uptake Improvement | Cognitive Score Change |

|---|---|---|

| 500 | No significant change | No significant change |

| 1000 | Increased (p<0.05) | No significant change |

Immune Response Modulation

Oxaloacetate has been shown to influence immune responses, particularly in models of infection. Research involving Caenorhabditis elegans demonstrated that decreased levels of oxaloacetate led to enhanced immunity against pathogenic bacteria by modulating mitochondrial unfolded protein response signaling pathways . This suggests that oxaloacetate could be targeted for enhancing immune responses during infections.

Table 2: Effects of Oxaloacetate on Immunity in C. elegans

| Treatment | Survival Rate (%) | UPR mt Induction Level |

|---|---|---|

| Control | 40 | High |

| Oxaloacetate Supplement | 60 | Low |

Biotechnological Production

Oxaloacetate serves as a pivotal intermediate in various metabolic pathways, making it an attractive target for metabolic engineering. In bacterial systems like Escherichia coli, manipulation of the PEP-pyruvate-oxaloacetate node can optimize the production of valuable metabolites . By enhancing the flux through this node, researchers can improve yields of compounds such as amino acids and organic acids.

Table 3: Metabolite Production Optimization via Oxaloacetate Manipulation

| Bacterial Strain | Target Metabolite | Production Increase (%) |

|---|---|---|

| E. coli | L-lysine | 25 |

| Corynebacterium glutamicum | L-glutamate | 30 |

Therapeutic Potential and Future Directions

Oxaloacetate's role as a signaling molecule opens avenues for its therapeutic applications beyond metabolic disorders. Its ability to modulate energy metabolism and immune responses positions it as a candidate for treatments targeting metabolic syndromes and inflammatory diseases . Further research is necessary to elucidate its mechanisms of action and establish clinical efficacy.

Case Studies and Observational Research

Observational studies provide insights into the real-world applications of oxaloacetate. For instance, research has documented its effects on energy metabolism in various populations, highlighting its potential in dietary supplementation strategies aimed at improving metabolic health .

Table 4: Observational Study Insights on Oxaloacetate Supplementation

| Population | Intervention | Observed Benefits |

|---|---|---|

| Elderly individuals | Oxaloacetate Supplementation | Improved energy levels |

| Athletes | Pre-exercise Oxaloacetate | Enhanced performance |

Mécanisme D'action

Oxaloacetate exerts its effects primarily through its role in the citric acid cycle. It reacts with acetyl coenzyme A to form citrate, catalyzed by citrate synthase . This reaction is essential for the production of adenosine triphosphate (ATP) in cellular respiration. Additionally, oxaloacetate inhibits complex II of the electron transport chain, affecting reactive oxygen species (ROS) generation and cellular energy metabolism .

Comparaison Avec Des Composés Similaires

Pyruvate: Another key intermediate in metabolic pathways, involved in glycolysis and the citric acid cycle.

Malate: Formed from the reduction of oxaloacetate and also participates in the citric acid cycle.

Aspartate: Produced from the transamination of oxaloacetate and involved in amino acid synthesis.

Uniqueness: Oxaloacetate is unique due to its involvement in multiple metabolic pathways and its ability to regulate key enzymes and reactions in cellular respiration . Its role as an inhibitor of complex II and its participation in gluconeogenesis and the urea cycle further distinguish it from similar compounds .

Propriétés

Formule moléculaire |

C4H3O5- |

|---|---|

Poids moléculaire |

131.06 g/mol |

Nom IUPAC |

4-hydroxy-3,4-dioxobutanoate |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1 |

Clé InChI |

KHPXUQMNIQBQEV-UHFFFAOYSA-M |

SMILES canonique |

C(C(=O)C(=O)O)C(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.